molecular formula C14H11FN6O B2977758 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1421510-02-2

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2977758
CAS No.: 1421510-02-2
M. Wt: 298.281
InChI Key: UVSAIGOZLXGNEV-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed using condensation reactions with suitable reagents.

    Coupling Reactions: The imidazole and pyrimidine rings are coupled together using cross-coupling reactions, often facilitated by palladium catalysts.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.

Uniqueness

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises an imidazole ring, a pyrimidine moiety, and a urea linkage, which contribute to its unique biological properties. The molecular formula is C14H12N6OC_{14}H_{12}N_6O, and it has a molecular weight of approximately 284.29 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound's ability to modulate the PD-1/PD-L1 pathway has also been noted, suggesting its potential as an immunotherapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it could inhibit the proliferation of several cancer cell lines, including prostate and breast cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating effective potency against these malignancies .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains, exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

StudyFindingsReference
Phase I Clinical TrialEvaluated safety in patients with advanced solid tumors; minimal toxicity observed at doses up to 6 g/m²/day.
In vitro StudiesDemonstrated IC50 values between 5–15 µM against prostate and breast cancer cell lines.
Antimicrobial TestingShowed effective inhibition against E. faecalis and P. aeruginosa with MICs ranging from 40–50 µg/mL.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other imidazole derivatives but is unique due to its specific combination of functional groups. For instance:

CompoundStructureBiological Activity
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylureaContains phenyl group instead of fluorophenylModerate anticancer activity
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-thiophenylureaContains thiophene groupEnhanced antimicrobial properties

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c15-11-3-1-2-4-12(11)20-14(22)19-10-7-17-13(18-8-10)21-6-5-16-9-21/h1-9H,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSAIGOZLXGNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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